2-Methyl-6-propylpiperidine

Antibacterial discovery Piperidine alkaloid SAR Gram-negative lead optimization

2-Methyl-6-propylpiperidine (CAS 68170-79-6) is a naturally occurring 2,6-dialkylpiperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. The compound belongs to the solenopsin/dihydropinidine class and is characterized by a methyl group at the C-2 position and a propyl group at the C-6 position of the piperidine ring.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 68170-79-6
Cat. No. B1201179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-propylpiperidine
CAS68170-79-6
Synonymsdihydropinidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC1CCCC(N1)C
InChIInChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3
InChIKeyBHBZNQCZKUGKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-propylpiperidine (CAS 68170-79-6): A Core 2,6-Dialkylpiperidine Scaffold for Agrochemical and Antibacterial Discovery Programs


2-Methyl-6-propylpiperidine (CAS 68170-79-6) is a naturally occurring 2,6-dialkylpiperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol [1]. The compound belongs to the solenopsin/dihydropinidine class and is characterized by a methyl group at the C-2 position and a propyl group at the C-6 position of the piperidine ring [2]. It exists as four stereoisomers—(2R,6S), (2S,6R), (2R,6R), and (2S,6S)—with the (2R,6S)-isomer known as (+)-dihydropinidine and the (2R,6R)-isomer known as epidihydropinidine [3]. The compound has been isolated from multiple natural sources including Picea abies (Norway spruce), Picea sitchensis, and the Mexican bean beetle Epilachna varivestis [4], establishing its relevance across both plant defense and insect chemical ecology research domains.

Why Generic 2-Methyl-6-propylpiperidine Cannot Replace Stereochemically Defined Batches in Bioactivity-Critical Applications


Generic substitution of 2-methyl-6-propylpiperidine without regard to stereochemistry or alkyl-chain composition is precluded by three interdependent factors. First, the antibacterial potency of the trans-configured (2R,6R)-epidihydropinidine against Pseudomonas aeruginosa (MIC 5.37 µg/mL) exceeds that of tetracycline by approximately threefold, while the cis-configured (2R,6S)-dihydropinidine exhibits distinct activity profiles [1]. Second, in biocatalytic transformations using Neopestalotiopsis sp. CBMAI 2030, the C-3 propyl analog (2-methyl-6-propylpiperidine) undergoes only 11% conversion to the piperideine, compared to 14% for the butyl homolog and 24% for the pentyl homolog, demonstrating that even a single methylene difference in the C-6 side chain alters enzymatic recognition [2]. Third, the racemic (±)-dihydropinidine hydrochloride exhibits field antifeedant activity against the pine weevil Hylobius abietis that is statistically comparable to the synthetic insecticide cypermethrin, a property not generalizable across all 2,6-dialkylpiperidines [3]. These data collectively establish that stereochemical identity and precise alkyl-chain length are non-interchangeable parameters for procurement decisions in bioactivity-driven research.

Quantitative Comparator Evidence for 2-Methyl-6-propylpiperidine: Stereo- and Chain-Length Differentiation Data


trans-(2R,6R)-Epidihydropinidine Exhibits 3× Superior Antibacterial Potency Against P. aeruginosa Relative to Tetracycline at MIC 5.37 µg/mL

The trans-diastereomer epidihydropinidine [(2R,6R)-2-methyl-6-propylpiperidine] was tested against a panel of clinically relevant bacterial and fungal strains. Against Pseudomonas aeruginosa, it exhibited an MIC of 5.37 µg/mL, which was nearly three times more potent than the clinical comparator tetracycline [1]. The same compound also inhibited Enterococcus faecalis (MIC 5.37 µg/mL), Staphylococcus aureus (MIC 10.75 µg/mL), Bacillus cereus (MIC 10.75 µg/mL), and Salmonella enterica (MIC and MBC 43 µg/mL), establishing a broad Gram-positive and Gram-negative activity spectrum [1]. This evidence is specific to the trans-configured isomer; the cis-configured dihydropinidine was not reported to show comparable antibacterial potency in the same study.

Antibacterial discovery Piperidine alkaloid SAR Gram-negative lead optimization

Fungal Biotransformation Rates of 2-Methyl-6-alkylpiperidines Are Chain-Length-Dependent: Propyl (11%), Butyl (14%), and Pentyl (24%) Conversion by Neopestalotiopsis sp. CBMAI 2030

The fungus Neopestalotiopsis sp. CBMAI 2030 was capable of converting a homologous series of 2-methyl-6-alkylpiperidines into their corresponding piperideines. The conversion rates were 11% for the propyl-substituted compound (2-methyl-6-propylpiperidine), 14% for the butyl analog, and 24% for the pentyl analog [1]. When the fungus was cultivated in the presence of 2-methyl-6-pentylpiperidine, conversion was enhanced to 38% with 73% enantiomeric excess (ee) [1]. This graded response demonstrates that the C-6 alkyl chain length directly modulates substrate recognition by the fungal monoamine oxidase/transaminase system.

Biocatalysis Enzymatic deracemization Chiral amine production

Racemic (±)-Dihydropinidine HCl Demonstrates Field Antifeedant Activity Comparable to Cypermethrin Against Hylobius abietis

In field trials, the hydrochloride salt of racemic (±)-dihydropinidine [(2R,6S)/(2S,6R)-2-methyl-6-propylpiperidine] displayed high antifeedant activity against the large pine weevil (Hylobius abietis), a major conifer seedling pest causing up to 80% seedling mortality in Northern Europe [1]. The antifeedant efficacy of (±)-dihydropinidine was reported to be comparable to that of the pyrethroid insecticide cypermethrin, which is the current standard treatment but is facing regulatory restrictions due to aquatic toxicity [1]. Laboratory micro-feeding assays revealed no significant difference in antifeedant activity between the individual enantiomers of dihydropinidine [1].

Forestry pest management Antifeedant development Agrochemical alternatives

Chemo-Enzymatic Synthesis Achieves >99% ee and 57% Overall Yield for (2R,6S)-Dihydropinidine at Multigram Scale

A concurrent multienzyme cascade involving a transaminase, an imine reductase, and an alcohol dehydrogenase was developed to produce (2R,6S)-dihydropinidine from nonane-2,6-dione [1]. The process achieved >99% enantiomeric excess (ee) and >99% diastereomeric excess (de) with an overall yield of 57% at multigram scale, without requiring chromatographic purification of intermediates [1]. This represents a significant advance over prior chemo-enzymatic approaches that were limited in scalability, and provides a procurement-relevant benchmark for assessing the purity and cost of commercially sourced dihydropinidine batches [1].

Enantioselective synthesis Biocatalytic cascade Process chemistry scale-up

trans-Epidihydropinidine Exhibits Anti-Candida Activity with MIC 5.37 µg/mL Against C. albicans and C. glabrata, Including Fungicidal Effect Confirmed by Time-Kill Kinetics

Epidihydropinidine was growth-inhibitory against all fungal strains tested, exhibiting a minimum inhibitory concentration (MIC) of 5.37 µg/mL against both Candida albicans and Candida glabrata [1]. Time-kill curve analysis further demonstrated that epidihydropinidine exerts a potent fungicidal effect in vitro, eliminating C. albicans cells over the observation period [1]. The study authors explicitly noted that the compound could serve as a prototype for developing new anti-Candida agents, while also cautioning that molecular modifications are needed to reduce the observed cytotoxicity [1]. Comparative data between the cis- and trans-diastereomers were not reported in this study, limiting cross-isomer inference.

Antifungal discovery Anti-Candida agents Fungicidal mechanism

trans-Epidihydropinidine Shows Significantly Higher Antibacterial Potency Than Synthetic (±)-Epidihydropinidine Against Streptococcus equi subsp. equi

A subsequent study on 1,6-dehydropinidine from Picea abies sprouts reported that synthetic (±)-epidihydropinidine showed only very weak antibacterial effects against selected Gram-positive, Gram-negative, and fungal microorganisms [1]. This contrasts sharply with the potent activity of natural epidihydropinidine reported by Fyhrquist et al. (MIC 5.37 µg/mL against multiple strains) [2]. For Streptococcus equi subsp. equi, 1,6-dehydropinidine exhibited an MIC of 55 µg/mL, while the synthetic racemic epidihydropinidine was described as 'very weak' [1]. This discrepancy highlights the critical importance of stereochemical purity and natural vs. synthetic sourcing on bioactivity outcomes.

Veterinary antibacterial Streptococcus equi Piperidine alkaloid comparison

Validated Application Scenarios for 2-Methyl-6-propylpiperidine and Its Stereoisomers in Research and Industrial Procurement


Antibacterial Lead Optimization Targeting Multidrug-Resistant Gram-Negative Pathogens

Research groups focused on novel antibiotics against Pseudomonas aeruginosa and Enterococcus faecalis should procure the trans-configured (2R,6R)-epidihydropinidine or its enantiomerically pure equivalent, based on the demonstrated MIC of 5.37 µg/mL—threefold more potent than tetracycline against P. aeruginosa [1]. The broad-spectrum activity (Gram-positive and Gram-negative coverage at 5.37–43 µg/mL) supports medicinal chemistry campaigns around the 2,6-dialkylpiperidine pharmacophore. Procurement specifications must include stereochemical identity (cis vs. trans) and enantiomeric purity, as synthetic racemic material has been reported to show only weak antibacterial effects in cross-study comparisons [2].

Agrochemical Antifeedant Development for Conifer Seedling Protection

Forestry and agrochemical R&D teams seeking regulatory-compliant alternatives to pyrethroid insecticides should evaluate racemic (±)-dihydropinidine hydrochloride, which has demonstrated field-level antifeedant efficacy comparable to cypermethrin against the large pine weevil Hylobius abietis [3]. The compound's natural occurrence in spruce species (Picea abies, Picea sitchensis) and the Mexican bean beetle provides a natural-product-based rationale for reduced environmental persistence relative to synthetic pyrethroids [4]. Both enantiomers show equivalent laboratory antifeedant activity, suggesting racemic material may be cost-effective for initial field screening [3].

Biocatalytic Process Development for Chiral 2,6-Dialkylpiperidine Manufacturing

Industrial biotechnology groups developing enzymatic cascades for chiral amine production can use 2-methyl-6-propylpiperidine as a benchmark substrate for Neopestalotiopsis sp. CBMAI 2030 screening, where it exhibits 11% conversion to the corresponding piperideine [5]. This conversion rate, while lower than the butyl (14%) and pentyl (24%) homologs, provides a defined baseline for enzyme engineering campaigns aimed at improving substrate acceptance of shorter-chain substrates. The validated chemo-enzymatic route achieving >99% ee and 57% overall yield at multigram scale establishes quantitative purity and productivity targets for competitive process development [6].

Anti-Candida Prototype Development with Dual Antibacterial-Antifungal Activity

Anti-infective discovery programs seeking compounds with simultaneous antibacterial and antifungal activity should consider epidihydropinidine as a prototype scaffold, given its equivalent MIC of 5.37 µg/mL against both bacterial (P. aeruginosa, E. faecalis) and fungal (C. albicans, C. glabrata) pathogens [1]. The demonstrated fungicidal mechanism (confirmed by time-kill kinetics) differentiates this scaffold from fungistatic alternatives [1]. Procurement should prioritize natural or stereospecifically synthesized trans-isomer to avoid the reduced bioactivity observed with synthetic racemic material; cytotoxicity optimization remains a noted priority for downstream medicinal chemistry [1].

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